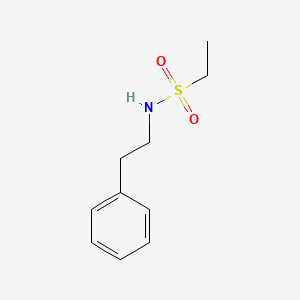

N-(2-PHENYLETHYL)ETHANE-1-SULFONAMIDE

Description

N-(2-Phenylethyl)ethane-1-sulfonamide is a sulfonamide derivative characterized by a phenethyl group attached to a sulfonamide moiety. Sulfonamides are widely studied for their biological activity, including antimicrobial, anti-inflammatory, and enzyme-inhibitory properties.

Properties

IUPAC Name |

N-(2-phenylethyl)ethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-14(12,13)11-9-8-10-6-4-3-5-7-10/h3-7,11H,2,8-9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIFKDOYHCYRBJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCS(=O)(=O)NCCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Phenylethyl)ethane-1-sulfonamide typically involves the reaction of 2-phenylethylamine with ethanesulfonyl chloride in the presence of a base such as sodium hydroxide. The reaction proceeds via nucleophilic substitution, where the amine group of 2-phenylethylamine attacks the sulfonyl chloride, resulting in the formation of the sulfonamide bond .

Industrial Production Methods

Industrial production of sulfonamides often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-Phenylethyl)ethane-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: Reduction reactions can convert the sulfonamide group to amines.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Nucleophiles like amines and alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Amines.

Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-(2-Phenylethyl)ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-Phenylethyl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. Sulfonamides are known to inhibit enzymes like dihydropteroate synthase, which is crucial for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound may also interact with other molecular pathways, contributing to its diverse pharmacological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Differences

Functional Groups: N-(2-Phenylethyl)ethane-1-sulfonamide contains a sulfonamide group (–SO₂NH–), which is absent in the nitro- and acetamide-based compounds listed in the evidence.

Biological Activity :

- Sulfonamides (e.g., sulfa drugs) are historically associated with antimicrobial activity, whereas nitroaromatics like 1-nitronaphthalene are linked to mutagenicity and environmental hazards .

Q & A

Q. What are the recommended synthetic routes for N-(2-phenylethyl)ethane-1-sulfonamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: The synthesis of N-(2-phenylethyl)ethane-1-sulfonamide typically involves sulfonation of a phenethylamine derivative followed by amidation. A common approach includes:

Sulfonation : Reacting 2-phenylethylamine with ethanesulfonyl chloride in a basic medium (e.g., pyridine or triethylamine) to form the sulfonamide intermediate.

Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) to isolate the product.

Optimization : Adjust reaction temperature (0–5°C for exothermic sulfonation) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts. Yields >75% are achievable with rigorous exclusion of moisture .

Q. How can researchers confirm the structural integrity of N-(2-phenylethyl)ethane-1-sulfonamide using spectroscopic techniques?

Methodological Answer: Structural confirmation requires a combination of:

- NMR Spectroscopy :

- ¹H NMR : Look for characteristic signals: aromatic protons (δ 7.2–7.4 ppm), methylene groups adjacent to sulfonamide (δ 3.0–3.5 ppm), and NH proton (δ 5.5–6.0 ppm, broad singlet).

- ¹³C NMR : Confirm sulfonamide carbonyl (δ ~110–115 ppm) and aromatic carbons (δ 125–140 ppm).

- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ at m/z 228.1 (calculated for C₁₀H₁₃NO₂S).

- IR Spectroscopy : Identify sulfonamide S=O stretches (1350–1150 cm⁻¹) .

Q. What methodologies are effective for assessing the purity of N-(2-phenylethyl)ethane-1-sulfonamide in academic research?

Methodological Answer: Purity assessment involves:

- HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30). A single peak with >95% area indicates high purity.

- Melting Point Analysis : Compare observed melting point (literature range: 145–148°C) to theoretical values.

- Elemental Analysis : Validate %C, %H, %N, and %S within ±0.4% of calculated values .

Advanced Research Questions

Q. How can researchers evaluate the biological activity of N-(2-phenylethyl)ethane-1-sulfonamide, particularly in enzyme inhibition studies?

Methodological Answer: To assess biological activity:

Target Selection : Screen against sulfonamide-sensitive enzymes (e.g., carbonic anhydrase or matrix metalloproteinases) using computational docking (AutoDock Vina) to predict binding affinity.

In Vitro Assays :

- Enzyme Inhibition : Measure IC₅₀ via fluorometric or colorimetric assays (e.g., fluorescein-based MMP inhibition assay).

- Cell Viability : Test cytotoxicity in cancer cell lines (e.g., MTT assay on HeLa cells) at 10–100 µM concentrations.

Data Interpretation : Correlate structural features (e.g., sulfonamide group) with activity; compare to control compounds like acetazolamide .

Q. What experimental strategies are recommended for pharmacokinetic profiling of N-(2-phenylethyl)ethane-1-sulfonamide, including metabolic stability and enterohepatic circulation?

Methodological Answer: Key steps include:

- In Vivo Studies : Administer the compound (10 mg/kg, oral/i.v.) to rodent models. Collect plasma samples at intervals (0–24 h) for LC-MS/MS analysis.

- Metabolic Stability : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via HPLC. Calculate half-life (t₁/₂) using the formula: , where is the elimination rate constant.

- Enterohepatic Circulation : Use bile duct-cannulated rats to quantify biliary excretion. Compare plasma concentration-time profiles with/without bile duct ligation .

Q. How should researchers address contradictions in data regarding the compound’s biological efficacy across different studies?

Methodological Answer: Resolve discrepancies through:

Experimental Replication : Standardize protocols (e.g., cell line passage number, assay temperature) to minimize variability.

Meta-Analysis : Pool data from independent studies (e.g., IC₅₀ values) and perform statistical tests (ANOVA) to identify outliers.

Mechanistic Studies : Use CRISPR-edited cell lines to confirm target specificity. For example, if one study reports anticancer activity but another does not, knockout the putative target (e.g., CAIX) to validate on/off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.